molecular formula C14H18N4OS B4133292 N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide

N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide

Cat. No.: B4133292
M. Wt: 290.39 g/mol
InChI Key: CCLYZXMCWVAZRF-UHFFFAOYSA-N
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Description

N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide is a compound that belongs to the class of 1,2,4-triazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the mercapto group: The mercapto group can be introduced by treating the triazole intermediate with thiourea or other sulfur-containing reagents.

    Alkylation: The triazole derivative is then alkylated with an appropriate alkyl halide to introduce the 2-methylpropyl group.

    Amidation: Finally, the benzamide moiety is introduced by reacting the alkylated triazole with benzoyl chloride or benzamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted benzamides or triazoles.

Scientific Research Applications

N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent and enzyme inhibitor.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the mercapto group can form covalent bonds with thiol groups in proteins. This dual interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide
  • 4-methoxy-N′- (2- { [4-methyl-5- (pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

Uniqueness

N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropyl group and the benzamide moiety differentiates it from other triazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

IUPAC Name

N-[2-methyl-1-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-9(2)11(12-16-17-14(20)18(12)3)15-13(19)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLYZXMCWVAZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NNC(=S)N1C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide
Reactant of Route 2
N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide
Reactant of Route 5
N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide
Reactant of Route 6
N-(1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl)benzamide

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